![molecular formula C15H14O2 B14281487 3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one CAS No. 138779-66-5](/img/structure/B14281487.png)
3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of naphthoquinone and is characterized by its fused ring system, which includes a naphthalene moiety and a pyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxy-1,4-naphthoquinone with isobutyraldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, leading to the formation of the desired pyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, dihydro derivatives, and functionalized pyran compounds.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in DNA repair and replication, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
β-Lapachone: A structurally related naphthoquinone with similar biological activities.
Menadione: Another naphthoquinone derivative used in vitamin K synthesis.
Plumbagin: A naturally occurring naphthoquinone with anticancer properties.
Uniqueness
3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its fused ring system and the presence of the pyran moiety differentiate it from other naphthoquinone derivatives, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
138779-66-5 |
|---|---|
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
3,3-dimethyl-4H-benzo[h]chromen-2-one |
InChI |
InChI=1S/C15H14O2/c1-15(2)9-11-8-7-10-5-3-4-6-12(10)13(11)17-14(15)16/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
OKHYTBYHRRRAHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C3=CC=CC=C3C=C2)OC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)
![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)
![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)
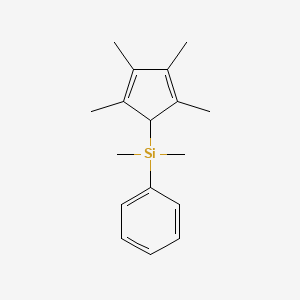

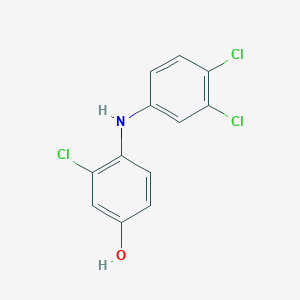
![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)
![1-Methylcyclohepta[d]imidazol-1-ium iodide](/img/structure/B14281462.png)
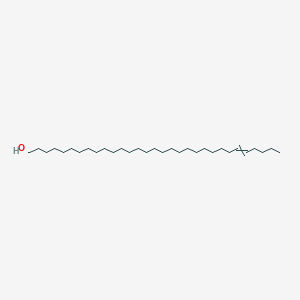
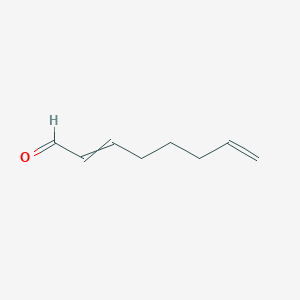
![6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate](/img/structure/B14281475.png)
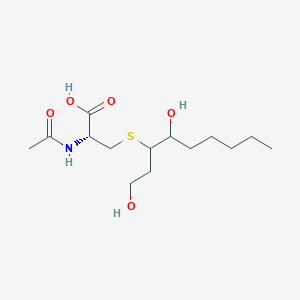
![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
